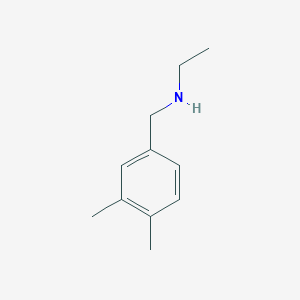

N-Etil-3,4-dimetilbencilamina

Descripción general

Descripción

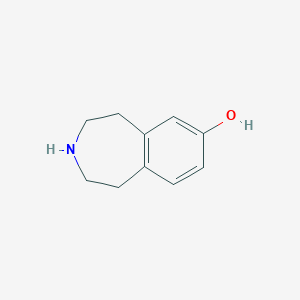

N-Ethyl-3,4-dimethylbenzylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Ethyl-3,4-dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3,4-dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Ambiental: Producción de Resinas Epoxi

En la investigación ambiental, este compuesto encuentra su aplicación en la producción de resinas epoxi. Estas resinas son cruciales para crear materiales duraderos, resistentes a los productos químicos y térmicamente estables. Tales propiedades son esenciales para la sostenibilidad ambiental, especialmente en industrias como la electrónica, aeroespacial, automotriz y la construcción .

Investigación Industrial: Agente de Curado para Resinas Epoxi

N-Etil-3,4-dimetilbencilamina: actúa como un agente de curado en la fabricación industrial de resinas epoxi. Al promover la reacción de reticulación, ayuda a lograr materiales de alta resistencia que son resistentes a los productos químicos y poseen una excelente estabilidad térmica. Esta aplicación es significativa para mejorar el rendimiento y la longevidad de los productos industriales .

Síntesis Orgánica: Organocatalizador

Este compuesto es un organocatalizador ampliamente reconocido en la síntesis orgánica. Facilita la síntesis de un solo paso de derivados de dihidropirano[3,2-c]croman en un medio de etanol. Tales actividades catalíticas son instrumentales para simplificar reacciones químicas complejas, lo que hace que el proceso de síntesis sea más eficiente y rentable .

Ciencia de Materiales: Mejorador de Resina Epoxi

En el campo de la ciencia de los materiales, This compound se utiliza para mejorar las propiedades de las resinas epoxi. Contribuye a la mejora de la resistencia mecánica, la resistencia química y las propiedades térmicas de los materiales, que son factores críticos en diversas aplicaciones que van desde bienes de consumo hasta componentes aeroespaciales avanzados .

Química Analítica: Análisis Químico y Pruebas

Por último, en la química analítica, este compuesto se puede utilizar en procedimientos de análisis químico y pruebas. Sus propiedades pueden ayudar en el desarrollo de métodos analíticos para la detección y cuantificación de diversas sustancias químicas. Esto es particularmente importante para garantizar la calidad y seguridad de los productos en las industrias farmacéutica y alimentaria .

Mecanismo De Acción

Target of Action

N-Ethyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . The molecule consists of a benzyl group attached to a dimethyl amino functional group .

Mode of Action

The mode of action of N-Ethyl-3,4-dimethylbenzylamine involves its interaction with its targets, leading to the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate of reaction without being consumed in the process .

Biochemical Pathways

N-Ethyl-3,4-dimethylbenzylamine affects the biochemical pathways involved in the synthesis of polyurethane foams and epoxy resins . Its catalytic action facilitates the reaction between the reactants, leading to the formation of these materials .

Result of Action

The result of N-Ethyl-3,4-dimethylbenzylamine’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including insulation, coatings, adhesives, sealants, and more .

Análisis Bioquímico

Biochemical Properties

N-Ethyl-3,4-dimethylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a catalyst in the formation of polyurethane foams and epoxy resins . The compound’s interaction with enzymes such as butyl lithium leads to directed ortho metalation, which is crucial for the synthesis of various derivatives . Additionally, N-Ethyl-3,4-dimethylbenzylamine undergoes quaternization with alkyl halides to form quaternary ammonium salts, which are useful as phase transfer catalysts .

Cellular Effects

N-Ethyl-3,4-dimethylbenzylamine has notable effects on various types of cells and cellular processes. It influences cell function by acting as a catalyst in biochemical reactions, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the formation of polyurethane foams and epoxy resins suggests its involvement in cellular processes related to material synthesis . Detailed studies on its specific effects on cell signaling pathways and gene expression are limited.

Molecular Mechanism

The molecular mechanism of N-Ethyl-3,4-dimethylbenzylamine involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with butyl lithium results in directed ortho metalation, which is essential for the synthesis of various derivatives . Additionally, N-Ethyl-3,4-dimethylbenzylamine undergoes quaternization with alkyl halides, forming quaternary ammonium salts that act as phase transfer catalysts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-3,4-dimethylbenzylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Ethyl-3,4-dimethylbenzylamine is stable at room temperature and can be stored for extended periods without significant degradation . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.

Dosage Effects in Animal Models

The effects of N-Ethyl-3,4-dimethylbenzylamine vary with different dosages in animal models. At lower dosages, the compound has been found to be effective in the treatment of depression and anxiety disorders. At higher dosages, it may exhibit toxic or adverse effects. Detailed studies on the threshold effects and toxicology of N-Ethyl-3,4-dimethylbenzylamine in animal models are necessary to understand its safety profile.

Metabolic Pathways

N-Ethyl-3,4-dimethylbenzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes hydroxylation, N-dealkylation, and carbonylation during its metabolism . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of N-Ethyl-3,4-dimethylbenzylamine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. Detailed studies on the specific transporters and binding proteins involved in the transport and distribution of N-Ethyl-3,4-dimethylbenzylamine are limited .

Subcellular Localization

The subcellular localization of N-Ethyl-3,4-dimethylbenzylamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Detailed studies on the subcellular localization and its effects on the activity or function of N-Ethyl-3,4-dimethylbenzylamine are limited .

Propiedades

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLCDILGMWAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608931 | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-83-1 | |

| Record name | N-Ethyl-3,4-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39180-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)